Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a synthetic amino acid that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis techniques. This compound is characterized by the presence of a fluorophenyl group, which can influence the biochemical properties of peptides and proteins synthesized using it. The compound is classified as an amino acid derivative, specifically a modified version of a standard amino acid with a fluorinated aromatic side chain.
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid belongs to the class of organic compounds known as amino acids and derivatives. It is specifically categorized under carboxylic acids and their derivatives, with its structure comprising both an amino group and a carboxylic acid group attached to a pentanoic acid backbone .
The synthesis of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid typically involves several key steps:
The technical aspects of the synthesis process require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Additionally, the choice of solvents and reagents plays a crucial role in the efficiency of the synthesis.
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid has a complex molecular structure characterized by:
The structure features an amino group (-NH2), a carboxylic acid group (-COOH), and a fluorinated aromatic side chain .
The compound's structural data can be represented in various formats such as InChI and SMILES:
InChI=1S/C15H18FNO3/c16-12-7-8-13(11(18)19)14(17)15(20)21/h7-8,11H,1-6,9-10H2,(H,18,19)(H,20,21)/t11-/m0/s1CC(C(=O)O)C(C1=CC=C(C=C1)F)(N)C(=O)N(C(=O)O)(C(C(=O)O))These notations provide insight into the compound's connectivity and stereochemistry .
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes several important chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, which are critical for successful peptide synthesis.
The mechanism of action for Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid primarily involves its incorporation into peptides during synthesis. Once incorporated into a peptide chain:
Research indicates that fluorinated compounds often exhibit unique pharmacokinetic properties compared to their non-fluorinated counterparts, potentially leading to improved therapeutic profiles .
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is typically presented as a white to off-white powder. Its solubility profile varies depending on solvent polarity but generally shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).
Key chemical properties include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm identity and purity .
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid has diverse applications in scientific research:
The development of 9-fluorenylmethoxycarbonyl (Fmoc) protection chemistry revolutionized solid-phase peptide synthesis (SPPS) by providing a base-labile protecting group compatible with acid-labile side-chain protection strategies. Introduced as a practical alternative to tert-butoxycarbonyl (Boc) chemistry, Fmoc-group deprotection occurs under mild basic conditions (typically 20% piperidine in DMF), generating a UV-detectable dibenzofulvene byproduct that enables real-time monitoring of deprotection efficiency [3] [8]. This orthogonal protection scheme facilitated the synthesis of complex peptides containing acid-sensitive post-translational modifications and paved the way for automated peptide synthesis. The commercial availability of high-purity Fmoc-amino acids (>99% HPLC purity) with minimized acetic acid contamination (<0.02%) became crucial for synthesizing long peptide sequences by reducing chain-termination events during elongation. Advances in backbone protection strategies, particularly the implementation of pseudoproline dipeptides and in situ side-chain anchoring, further addressed sequence-dependent aggregation issues that previously limited the synthesis of challenging sequences beyond 50 residues [3].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1